1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride
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Overview
Description
1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride is a cationic surfactant belonging to the class of imidazolines. These compounds are known for their amphiphilic properties, which make them useful in various industrial applications, including detergents, fabric softeners, and corrosion inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride typically involves the reaction of a fatty acid with aminoethyl ethanolamine. The process includes the following steps:
Condensation Reaction: A fatty acid (such as heptadecanoic acid) reacts with aminoethyl ethanolamine to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the imidazoline ring.
Quaternization: The imidazoline is then quaternized with an alkylating agent, such as methyl chloride, to form the final product.
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction rates and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halide exchange reactions are typically carried out in aqueous solutions with the corresponding halide salts.
Major Products Formed
Oxidation: Formation of imidazoline oxides.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various imidazolium salts.
Scientific Research Applications
1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies as a transfection agent.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate drugs.
Industry: Utilized in the formulation of detergents, fabric softeners, and corrosion inhibitors.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between different phases (e.g., oil and water). The imidazolium ion interacts with various molecular targets, including cell membranes, enhancing permeability and facilitating the delivery of active agents .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyethyl)-2-heptadecyl-4,5-dihydro-1H-imidazolium chloride
- 1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-1H-imidazolium bromide
- 1-(2-Hydroxyethyl)-2-heptadecyl-4,5-dihydro-1H-imidazolium iodide
Uniqueness
1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride is unique due to its specific combination of functional groups, which confer both hydrophilic and hydrophobic properties. This dual nature makes it particularly effective as a surfactant and in forming stable micelles for drug delivery .
Properties
CAS No. |
93783-49-4 |
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Molecular Formula |
C24H50ClN3O |
Molecular Weight |
432.1 g/mol |
IUPAC Name |
2-[3-(2-aminoethyl)-2-heptadecyl-4,5-dihydroimidazol-3-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C24H50N3O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-26(19-18-25)20-21-27(24)22-23-28;/h28H,2-23,25H2,1H3;1H/q+1;/p-1 |
InChI Key |
QPBULGJBDLHXQX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=[N+](CCN1CCO)CCN.[Cl-] |
Origin of Product |
United States |
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